Specific Scientific Field: Pharmacology and Medicinal Chemistry
Summary of the Application: Pyrimidines, including 5-Hydroxypyrimidine-2-carbaldehyde, are known to display a range of pharmacological effects including anti-inflammatory activities . They have been used in the synthesis of various drugs with anti-inflammatory effects .
Methods of Application or Experimental Procedures: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Specific Scientific Field: Food Science, Pharmaceuticals, and Cosmetics
Summary of the Application: Antioxidant peptides, including 5-Hydroxypyrimidine-2-carbaldehyde, are currently a hotspot in food science, pharmaceuticals, and cosmetics . They have been used in the screening, activity evaluation, mechanisms, and applications of antioxidant peptides .
Methods of Application or Experimental Procedures: Efficient screening with novel technologies has significantly accelerated the research process, gradually replacing the traditional approach . After the novel antioxidant peptides are screened and identified, a time-consuming activity evaluation is another indispensable procedure, especially in in vivo models .
Specific Scientific Field: Biochemistry and Molecular Biology
Summary of the Application: 5-Hydroxypyrimidine-2-carbaldehyde has been used in various scientific experiments, such as DNA synthesis, nucleotide metabolism, and enzymatic assays.
Methods of Application or Experimental Procedures: The compound has been used as a probe in fluorometric analysis for detecting the formation of ROS in living cells.
Results or Outcomes: The results of these experiments have contributed to our understanding of DNA synthesis, nucleotide metabolism, and enzymatic processes.
5-Hydroxypyrimidine-2-carbaldehyde is an organic compound with the molecular formula and a molecular weight of 124.10 g/mol. It features a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to a pyrimidine ring, making it a derivative of pyrimidine. This compound is characterized by its pale cream color and has potential applications in pharmaceuticals and organic synthesis due to its reactive functional groups.
These reactions highlight its versatility as a building block in organic synthesis .
Research indicates that 5-hydroxypyrimidine-2-carbaldehyde exhibits significant biological activity. For instance, its derivatives have shown antitumor properties against various cancer cell lines, including leukemia and lymphoma . The biological mechanisms often involve the formation of metal complexes, such as palladium(II) complexes, which enhance their therapeutic efficacy by interacting with cellular targets .
The synthesis of 5-hydroxypyrimidine-2-carbaldehyde can be achieved through several methods:
These methods are advantageous due to their relatively high yields and straightforward procedures.
5-Hydroxypyrimidine-2-carbaldehyde has several notable applications:
Studies involving 5-hydroxypyrimidine-2-carbaldehyde often focus on its interaction with metal ions, particularly palladium(II). The formation of palladium complexes has been shown to enhance the biological activity of this compound, making it a subject of interest in medicinal chemistry. These interactions typically involve coordination through nitrogen and sulfur atoms from ligands derived from the aldehyde .
Several compounds share structural similarities with 5-hydroxypyrimidine-2-carbaldehyde. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5-Hydroxypyridine-2-carbaldehyde | Pyridine derivative | Exhibits different reactivity due to nitrogen atom |
| 2-Hydroxypyrimidine-5-carbaldehyde | Pyrimidine derivative | Different position of hydroxyl group affects properties |
| 5-Hydroxy-2-pyridone | Pyridone derivative | Tautomeric forms influence stability and reactivity |
These compounds differ primarily in their functional groups' positions and types, affecting their chemical behavior and biological activities.